3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide
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Description
3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide, also known as DFD-03, is a novel compound that has shown promising results in scientific research for its potential therapeutic uses.
Scientific Research Applications
Anticancer Activity
New dibenzenesulfonamides were synthesized and investigated for their potential as anticancer drug candidates. These compounds demonstrated cytotoxicities towards various tumor cell lines and were found to induce apoptosis and autophagy pathways. The carbonic anhydrase inhibitory effects of these compounds on human isoenzymes associated with tumors were also evaluated, indicating their potential application in cancer therapy (Gul et al., 2018).
Enzyme Inhibition
Research on unprotected primary sulfonamide groups has shown that they facilitate ring-forming cascades, leading to the creation of novel classes of [1,4]oxazepine-based primary sulfonamides. These compounds exhibit strong inhibition of human carbonic anhydrases, important for therapeutic applications (Sapegin et al., 2018).
DNA Interaction and Anticancer Properties
Mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity. These complexes demonstrated significant interaction with DNA and showed potential in inducing apoptosis in human tumor cells, suggesting their use in anticancer treatments (González-Álvarez et al., 2013).
Catalysis and Oxidation
Sulfonamide-substituted iron phthalocyanines were designed considering solubility, stability, and potential as oxidation catalysts. These compounds showed remarkable stability and efficiency in the oxidation of olefins, indicating their utility in catalytic processes (Işci et al., 2014).
Computational Studies
The structural and electronic properties of newly synthesized sulfonamide molecules were investigated through computational studies. These studies helped in understanding the interaction of these molecules with proteins, providing insights into their potential therapeutic applications (Murthy et al., 2018).
properties
IUPAC Name |
3-chloro-N-(4,4-difluorocyclohexyl)-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClF2NO2S/c1-9-2-3-11(8-12(9)14)20(18,19)17-10-4-6-13(15,16)7-5-10/h2-3,8,10,17H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFYDSIZIRRTMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC(CC2)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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